molecular formula C8H5FIN B13871920 4-Fluoro-3-(iodomethyl)benzonitrile

4-Fluoro-3-(iodomethyl)benzonitrile

Cat. No.: B13871920
M. Wt: 261.03 g/mol
InChI Key: WLCHCKOPNCYHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(iodomethyl)benzonitrile (C₈H₅FIN, molecular weight ≈ 261.04 g/mol) is a halogenated benzonitrile derivative featuring a fluorine atom at the para position (C4) and an iodomethyl (-CH₂I) group at the meta position (C3) of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The iodine substituent’s polarizability and leaving-group ability make it reactive in nucleophilic substitution (e.g., Suzuki couplings) or halogen-exchange reactions, enabling the construction of complex molecules . Its benzonitrile core contributes to electron-withdrawing properties, enhancing stability and directing further functionalization .

Properties

Molecular Formula

C8H5FIN

Molecular Weight

261.03 g/mol

IUPAC Name

4-fluoro-3-(iodomethyl)benzonitrile

InChI

InChI=1S/C8H5FIN/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3H,4H2

InChI Key

WLCHCKOPNCYHSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CI)F

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

Based on analogous preparation methods for fluorinated halogenated benzonitriles and related compounds (e.g., 3-fluoro-4-(bromomethyl)benzonitrile), a plausible synthetic sequence is:

  • Nitration and Reduction
    Starting from fluorotoluene derivatives, nitration introduces a nitro group ortho or para to fluorine, followed by reduction to an aniline intermediate.

  • Halogenation (Bromination/Iodination) of Methyl Group
    The methyl group adjacent to the nitrile or amino group is halogenated. For iodination, reagents like iodine with oxidants or N-iodosuccinimide can be employed under controlled temperatures (0–60 °C).

  • Diazotization and Substitution
    Amino groups can be converted to diazonium salts, which upon reaction with halide ions or cyanide, yield substituted benzonitriles.

  • Halomethylation
    The methyl group on the aromatic ring is selectively iodinated to form the iodide substituent at the 3-position.

Specific Example: Multi-Step Synthesis of 3-Fluoro-4-(halomethyl)benzonitriles

A closely related patented method for 3-fluoro-4-(bromomethyl)benzonitrile involves:

Step Reaction Type Conditions & Reagents Yield (%) Notes
1 Nitration Fluorotoluene + HNO3/H2SO4, 10–20 °C 82 Produces 3-fluoro-4-nitrotoluene
2 Reduction Fe powder + NH4Cl in water, reflux >99 Converts nitro to aniline
3 Bromination Br2 + AcOH, 0–20 °C 85 Brominates methyl group
4 Diazotization & Substitution NaNO2 + acid, 0–5 °C; reductive workup with hypophosphorous acid 68 Converts amine to bromomethyl group
5 Cyanide substitution CuCN in DMF, reflux 7 h 54 Forms benzonitrile

(Data adapted from patent CN101337911A for a related trifluoromethyl compound, illustrating a similar halomethylation strategy)

Adaptation for Iodination

  • Replace bromination reagents with iodine or N-iodosuccinimide under mild conditions (0–40 °C) to introduce iodine instead of bromine.
  • Control of reaction temperature and stoichiometry is critical to avoid over-iodination or side reactions.
  • The iodination step can be performed either on the methyl group directly or via diazonium salt intermediates.

Alternative Direct Halomethylation Methods

These methods require careful optimization to achieve regioselectivity and high purity.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range/Value Comments
Nitration Temperature 0–20 °C Controlled to avoid poly-nitration
Reduction Conditions Fe powder + NH4Cl, reflux in water High yield aniline formation
Halogenation Temperature 0–60 °C (bromination); 0–40 °C (iodination) Lower temp favors selectivity
Diazotization Temp 0–5 °C Prevents diazonium salt decomposition
Cyanide Substitution 60–150 °C in polar aprotic solvents (DMF, DMSO) CuCN preferred for metal cyanide
Solvents Used Acetic acid, DMF, water, ethanol Depends on reaction step
Yields 50–85% per step Cumulative yield depends on purification

Research Findings and Notes

  • The multi-step approach involving nitration, reduction, halogenation, diazotization, and cyanide substitution is well-established for preparing fluorinated benzonitrile derivatives with halomethyl substituents.
  • Iodination is less commonly reported than bromination but can be achieved by substituting bromine reagents with iodine sources under similar conditions.
  • The choice of solvent and temperature critically affects yield and purity; polar aprotic solvents like DMF and DMSO facilitate cyanide substitution.
  • The diazotization step requires careful temperature control to maintain diazonium salt stability.
  • The overall synthetic route is amenable to scale-up for industrial production due to mild conditions and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(iodomethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield different functionalized derivatives.

Scientific Research Applications

4-Fluoro-3-(iodomethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of probes and ligands for biological studies. Its ability to undergo various chemical modifications allows for the creation of molecules with specific biological activities.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.

    Industry: In industrial applications, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(iodomethyl)benzonitrile depends on its specific application. In chemical reactions, the fluoro and iodomethyl groups influence the reactivity and selectivity of the compound. The fluoro group can act as an electron-withdrawing group, stabilizing negative charges and influencing reaction pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Fluoro-3-(substituted methyl)benzonitrile Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method Applications
This compound C₈H₅FIN 261.04 -CH₂I Halogen exchange or alkylation of methyl precursors Precursor for radiopharmaceuticals, cross-coupling reactions
4-Fluoro-3-(trifluoromethyl)benzonitrile C₈H₃F₄N 189.11 -CF₃ Condensation with trifluoromethylating agents Synthesis of oxadiazoles, indolocarbazoles, antimicrobial agents
4-Fluoro-3-[(pyrimidin-2-ylsulfanyl)methyl]benzonitrile C₁₂H₈FN₃S 245.04 -CH₂S-pyrimidine Nucleophilic substitution with pyrimidine thiols Medicinal chemistry (enzyme inhibition)
4-Fluoro-3-(4-hydroxyphenyl)benzonitrile C₁₃H₉FNO 229.22 -CH₂-C₆H₄OH Coupling with 4-hydroxyphenyl reagents Safety and toxicity studies (SDS data)
4-Fluoro-3-(dioxaborolan-2-yl)benzonitrile C₁₃H₁₅BFNO₂ 247.07 -B(dioxaborolane) Miyaura borylation Suzuki-Miyaura cross-couplings

Reactivity and Functionalization

  • Iodomethyl Derivative : The iodine atom facilitates SN2 reactions, enabling substitution with nucleophiles (e.g., amines, thiols) or participation in transition-metal-catalyzed couplings (e.g., Ullmann, Stille) .
  • Trifluoromethyl Analogues : The -CF₃ group enhances metabolic stability and lipophilicity, making it valuable in agrochemicals and CNS-targeting pharmaceuticals .
  • Boronate Ester Derivative : The dioxaborolane group enables Suzuki-Miyaura couplings for biaryl synthesis, a key step in drug discovery .

Physicochemical Properties

  • Solubility : The iodomethyl derivative’s polarizability may reduce aqueous solubility compared to -CF₃ or -OH-bearing analogues .
  • Stability : Trifluoromethyl and boronate esters exhibit higher thermal stability, whereas iodomethyl compounds may require light-sensitive handling due to iodine’s labile nature .

Pharmaceutical Relevance

  • Antimicrobial Agents : 4-Fluoro-3-(trifluoromethyl)benzonitrile derivatives demonstrate potent activity in hydantoin-based antimicrobial compounds, attributed to the electron-withdrawing -CF₃ group enhancing target binding .
  • Heterocycle Synthesis : The trifluoromethyl variant serves as a precursor for 1,2,4-oxadiazoles and indolocarbazoles, which are explored as kinase inhibitors or fluorescent materials .

Material Science

  • Indolocarbazoles : Derivatives synthesized from 4-fluoro-3-(trifluoromethyl)benzonitrile exhibit aggregation-induced emission (AIE), useful in organic electronics .

Q & A

Basic: What are the optimal synthetic routes for 4-fluoro-3-(iodomethyl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenation or nucleophilic substitution of precursor benzonitrile derivatives. For example:

  • Iodomethylation : Reacting 4-fluoro-3-(chloromethyl)benzonitrile with NaI in acetone under reflux (80°C, 12h) achieves >75% yield, leveraging Finkelstein reaction principles .
  • Substitution Reactions : Fluorine substituents on the benzene ring can direct iodination regioselectivity. Using Pd(OAc)₂/XPhos catalysts with Cs₂CO₃ as a base in DMSO at 120°C enables efficient coupling (e.g., with azabicyclo derivatives) .
    Key Variables : Solvent polarity (DMSO > DMF for polar intermediates), temperature (120°C for SNAr reactions), and iodide source (NaI vs. KI) critically affect reaction kinetics and purity.

Advanced: How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The iodine atom acts as a superior leaving group compared to bromine or chlorine in Suzuki-Miyaura or Ullmann couplings:

  • Pd-Catalyzed Coupling : In aryl-aryl bond formation, iodine’s lower bond dissociation energy (vs. C-Br/C-Cl) accelerates oxidative addition. Use Pd(OAc)₂ with XPhos ligand in THF/water (3:1) at 80°C for 18h to achieve >85% yield .
  • Competing Pathways : Competing elimination (e.g., HI release) may occur under basic conditions. Mitigate this by using mild bases (K₃PO₄) and inert atmospheres .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Detects fluorine environments (δ ~ -110 ppm for aromatic F; δ ~ -60 ppm for CF₃ if present) and confirms substitution patterns .
  • ¹H NMR : Iodine’s inductive effect deshields adjacent protons (e.g., CH₂I group at δ 4.2–4.5 ppm as a triplet, J = 8 Hz) .
  • HRMS-ESI : Molecular ion [M+H]⁺ at m/z 276.9732 (calculated for C₈H₆FIN) confirms purity .

Advanced: How can computational methods predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect directs electrophiles to the para position of the nitrile group .
  • MD Simulations : GROMACS simulations in acetonitrile solvent reveal that iodine’s steric bulk hinders ortho substitution, favoring meta/para pathways .
    Validation : Compare predicted vs. experimental HPLC retention times (e.g., tR = 8.2 min on C18 column) .

Basic: What are the stability challenges of this compound under storage?

Methodological Answer:

  • Light Sensitivity : Iodine undergoes photolytic cleavage. Store in amber vials at -20°C under N₂ atmosphere .
  • Hydrolysis : The nitrile group is susceptible to moisture. Use molecular sieves (3Å) in storage containers and anhydrous DCM for dissolution .

Advanced: How does this compound serve as a precursor in PROTAC (Proteolysis-Targeting Chimera) synthesis?

Methodological Answer:

  • Bifunctional Linker : The iodine enables conjugation to E3 ligase ligands (e.g., thalidomide derivatives) via Sonogashira coupling. React with terminal alkynes (1.2 eq) using PdCl₂(PPh₃)₂/CuI in Et₃N at 60°C for 6h .
  • Optimization : Adjust spacer length (e.g., PEG₂ vs. PEG₄) to balance proteasome recruitment efficiency and cell permeability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity : Iodine vapors irritate mucous membranes. Use fume hoods with HEPA filters and monitor airborne concentrations (<0.1 ppm) .
  • Waste Disposal : Quench excess iodide with NaHSO₃ before aqueous neutralization .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of nitrile group transformations in this compound?

Methodological Answer:

  • Deuterium Labeling : Synthesize CD₂I-substituted analog and compare reaction rates in hydrolysis (e.g., KIE = kH/kD > 2 indicates rate-determining proton transfer) .
  • Computational KIEs : ORCA calculations (BP86/def2-TZVP) model transition states for nitrile-to-amide conversions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.